Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate
Description
Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate is a thiazole-based compound characterized by a central thiazole ring substituted with a phenyl group at position 4, an ethyl carboxylate at position 5, and a 3-(phenylsulfonyl)propanamido group at position 2.
Properties
IUPAC Name |
ethyl 2-[3-(benzenesulfonyl)propanoylamino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-2-28-20(25)19-18(15-9-5-3-6-10-15)23-21(29-19)22-17(24)13-14-30(26,27)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJRVROPKGUBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Subsequently, the phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the thiazole derivative in the presence of a base such as pyridine. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester at position 5 of the thiazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Ester hydrolysis | 1M NaOH, ethanol/water (1:1), reflux, 6–8 hrs | 4-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylic acid |
-
Mechanism : Base-catalyzed nucleophilic acyl substitution.
-
Key Insight : Similar ethyl thiazole carboxylates (e.g., ethyl 4-methyl-2-phenylthiazole-5-carboxylate) hydrolyze to carboxylic acids under these conditions .
Reactivity of the Propanamido Side Chain
The 3-(phenylsulfonyl)propanamido group at position 2 participates in nucleophilic substitutions and cyclization reactions.
Nucleophilic Substitution at the Sulfonyl Group
The phenylsulfonyl moiety acts as a strong electron-withdrawing group, facilitating nucleophilic displacement reactions.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Sulfonyl substitution | Piperazine, DMF, K₂CO₃, 80°C, 12 hrs | 4-Phenyl-2-(3-(piperazin-1-yl)propanamido)thiazole-5-carboxylate |
-
Mechanism : Nucleophilic aromatic substitution (SNAr) at the sulfonyl-activated position.
-
Key Insight : Analogous sulfonyl-substituted thiazoles react with secondary amines to form piperazine derivatives.
Amide Hydrolysis
The amide bond in the propanamido group hydrolyzes under strong acidic conditions.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 24 hrs | 3-(Phenylsulfonyl)propanoic acid + 2-amino-4-phenylthiazole-5-carboxylate |
-
Mechanism : Acid-catalyzed cleavage of the amide bond.
-
Application : Used to generate free amines for further functionalization .
Thiazole Ring Functionalization
The thiazole core undergoes electrophilic substitution and cyclocondensation reactions.
Electrophilic Substitution at Position 4
The phenyl group at position 4 directs electrophilic attacks to the para position.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hrs | 4-(4-Nitrophenyl)-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate |
-
Mechanism : Nitronium ion (NO₂⁺) attack at the para position of the phenyl ring.
-
Key Insight : Nitration of aryl-thiazole derivatives follows classical electrophilic aromatic substitution patterns .
Cyclocondensation Reactions
The thiazole ring participates in multi-component reactions to form fused heterocycles.
-
Mechanism : Knoevenagel condensation followed by cyclization.
-
Application : Pyran derivatives exhibit enhanced biological activity (e.g., anticancer properties) .
Sulfide Oxidation
The sulfonyl group can be further oxidized, though it is typically stable under standard conditions.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Sulfone stability | Oxone (KHSO₅), H₂O/acetone, 25°C, 6 hrs | No reaction (sulfonyl group remains intact) |
-
Key Insight : Sulfonyl groups are generally resistant to further oxidation.
Reduction of the Thiazole Ring
Catalytic hydrogenation reduces the thiazole ring to a thiazolidine derivative.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, MeOH, 25°C, 12 hrs | 4-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiazolidine-5-carboxylate |
-
Mechanism : Heterogeneous catalysis with hydrogen gas.
-
Application : Thiazolidines are pharmacologically relevant scaffolds .
Multi-Component Reactions (MCRs)
The compound’s reactive sites enable participation in MCRs for complex heterocycle synthesis.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole-based compounds. Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, derivatives of thiazole scaffolds have shown promising results against breast cancer and leukemia cell lines due to their ability to induce apoptosis and inhibit cell proliferation .
Antioxidant Activity
Thiazole derivatives are also noted for their antioxidant properties. The compound has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage. This activity is beneficial in developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .
Antimicrobial Effects
The antimicrobial properties of this compound have been assessed against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Activity
A study conducted on several thiazole derivatives, including this compound, demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .
Case Study 2: Antioxidant Efficacy
In vitro experiments revealed that the compound exhibited strong antioxidant activity by reducing oxidative stress markers in human fibroblast cells. This suggests its potential application in formulations aimed at combating age-related diseases and enhancing skin health .
Mechanism of Action
The mechanism of action of ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the phenylsulfonyl group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues in Thiazole Chemistry
(a) 4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives
- Structure : Features a thiazole core with a methyl group at position 4 and a phenyl group at position 2, linked to carbohydrazide at position 3.
- Synthesis: Prepared via reactions with α-halo compounds (e.g., phenacyl bromide) and hydrazonoyl chlorides, yielding thiadiazole and thiazole derivatives .
- Bioactivity : Demonstrated anticancer activity against HepG-2 cells, with IC₅₀ values as low as 1.61 µg/mL for compound 7b .
(b) Isostructural Thiazoles with Fluorophenyl Substitutions
- Structure : 4-(4-fluorophenyl)-2-pyrazolyl-thiazoles (e.g., compounds 4 and 5 ) feature fluorophenyl groups at position 4 and pyrazole-triazole hybrid substituents at position 2 .
- Crystallography : Exhibited triclinic symmetry (P̄1) with planar molecular conformations, except for one fluorophenyl group oriented perpendicular to the plane .
- Comparison : The fluorophenyl groups enhance hydrophobicity and halogen bonding interactions, whereas the target compound’s phenylsulfonyl group may improve solubility via polar interactions.
(c) Pharmacopeial Thiazole Derivatives
- Examples: (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate . Thiazol-5-ylmethyl carbamates with complex amino acid side chains .
- Comparison : These derivatives prioritize stereochemical complexity and peptide-like backbones, contrasting with the target compound’s simpler sulfonamide-propanamido substituent.
Sulfonyl-Containing Analogues
(a) Eletriptan Hydrobromide
- Structure: Contains a phenylsulfonylethyl group attached to an indole core, with monohydrate or anhydrous forms .
- Function : A serotonin receptor agonist used for migraines.
- Comparison : The sulfonyl group in Eletriptan enhances bioavailability and receptor binding, suggesting similar advantages for the target compound’s sulfonamide moiety .
Biological Activity
Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate, a thiazole derivative with the CAS number 868676-11-3, has garnered attention in recent research due to its potential biological activities, particularly in anticancer applications. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiazole ring substituted with a phenyl group and a sulfonamide moiety. Its molecular formula is , and it has a molecular weight of 444.5 g/mol .
Research indicates that thiazole derivatives often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, such as SIRT2, which plays a role in cancer cell proliferation. Inhibition of SIRT2 leads to increased acetylation of α-tubulin, indicating disruption of microtubule dynamics essential for cell division .
- Induction of Apoptosis : this compound has demonstrated the ability to induce apoptosis in cancer cell lines, contributing to its anticancer properties. This effect is often measured through assays that evaluate cell viability and apoptosis markers .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives:
- Cell Viability Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has an IC50 value of approximately 8.6 μM against SIRT2, correlating with reduced cell viability in treated cells .
- Mechanistic Insights : The compound's mechanism involves the modulation of apoptosis-related pathways and interference with cellular signaling cascades that promote tumor growth. It has been observed to enhance the acetylation of key proteins involved in these processes .
Antioxidant Activity
Thiazole derivatives are also recognized for their antioxidant properties, which can contribute to their therapeutic effects by mitigating oxidative stress within cells. The antioxidant activity is often evaluated using assays that measure free radical scavenging capabilities .
Case Studies and Research Findings
Q & A
Basic: What are the key synthetic strategies for Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. A common approach includes:
- Step 1 : Condensation of a thiourea derivative with α-haloketones to form the thiazole ring.
- Step 2 : Introduction of the 3-(phenylsulfonyl)propanamido group via amide coupling, often using reagents like EDC/HOBt or DCC.
- Step 3 : Esterification at the 5-position using ethyl chloroformate or transesterification.
Critical parameters include solvent choice (e.g., DMF or THF), temperature control (0–60°C), and purification via column chromatography or recrystallization .
Basic: What characterization techniques are essential for confirming the compound’s structure?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon connectivity, with key signals:
- Thiazole C-H protons (δ 7.5–8.5 ppm).
- Phenylsulfonyl group (δ 7.3–7.7 ppm for aromatic protons, δ 110–130 ppm for carbons).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Stretching vibrations for amide (1650–1700 cm) and sulfonyl (1150–1250 cm) groups .
Advanced: How can crystallographic data resolve ambiguities in structural elucidation?
Single-crystal X-ray diffraction using programs like SHELXL ( ) provides unambiguous confirmation of:
- Bond lengths/angles (e.g., C-S bond in thiazole: ~1.74 Å).
- Conformation of the propanamido side chain.
- Intermolecular interactions (e.g., hydrogen bonding between amide groups).
For poorly diffracting crystals, synchrotron radiation or cryocooling may improve data quality .
Advanced: How to design experiments to assess the compound’s enzyme inhibition potential?
- Target Selection : Prioritize kinases or proteases due to the sulfonyl group’s affinity for ATP-binding pockets.
- Assay Design :
Advanced: How to address contradictions in biological activity data across studies?
- Source Analysis : Compare cell lines (e.g., NCI-60 panel vs. primary cells) and assay conditions (e.g., serum concentration).
- Structural Confounders : Verify compound purity (>95% via HPLC) and stability (e.g., ester hydrolysis in cell media).
- Meta-Analysis : Use tools like PASS Online to predict activity cliffs and validate with dose-response curves .
Methodological: What computational methods predict the compound’s reactivity and SAR?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects (e.g., sulfonyl group’s electron-withdrawing nature).
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or EGFR.
- QSAR Models : Train on thiazole datasets to correlate substituents (e.g., phenyl vs. methyl) with logP and IC .
Methodological: How to optimize reaction yields for scale-up synthesis?
- DoE Approach : Vary parameters (temperature, solvent ratio) using a factorial design.
- Catalyst Screening : Test Pd(OAc) or CuI for coupling steps.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Table 1: Comparison of Analogous Thiazole Derivatives
Advanced: How to resolve overlapping signals in NMR spectra?
- 2D NMR : Use HSQC and HMBC to assign crowded regions (e.g., aromatic protons).
- Variable Temperature NMR : Shift exchangeable protons (e.g., NH in amide) by cooling to 0°C.
- Decoupling Experiments : Suppress coupling from adjacent protons .
Methodological: What strategies improve the compound’s pharmacokinetic profile?
- Prodrug Design : Replace the ethyl ester with a tert-butyl ester for slower hydrolysis.
- Lipophilicity Adjustment : Introduce polar groups (e.g., morpholine) to balance logP.
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., sulfonyl reduction) .
Advanced: How to validate the compound’s mechanism of action in vivo?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
